6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine
CAS No.: 1021223-64-2
Cat. No.: VC7285613
Molecular Formula: C21H20N6O3
Molecular Weight: 404.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021223-64-2 |
|---|---|
| Molecular Formula | C21H20N6O3 |
| Molecular Weight | 404.43 |
| IUPAC Name | 1,3-benzodioxol-5-yl-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C21H20N6O3/c28-21(15-4-5-16-17(13-15)30-14-29-16)27-11-9-26(10-12-27)20-7-6-19(24-25-20)23-18-3-1-2-8-22-18/h1-8,13H,9-12,14H2,(H,22,23,24) |
| Standard InChI Key | LOXJRSIWCJDWHZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5 |
Introduction
The compound 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a complex organic molecule featuring a combination of benzodioxole, piperazine, pyridazine, and pyridine moieties. This structural diversity suggests potential for various biological activities, making it a candidate for further pharmacological research.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of benzodioxole and piperazine intermediates, followed by their coupling with pyridazine and pyridine derivatives. Common reagents used include acids, bases, and solvents to facilitate bond formation.
Biological Activities and Research Findings
While specific biological activities of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine are not extensively documented, compounds with similar structures have shown promise in various therapeutic areas:
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Anticancer Properties: Benzodioxole-containing compounds have been associated with anticancer activities, including the inhibition of tumor growth and metastasis.
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Neurological Disorders: Pyridazine derivatives have been explored for their potential in treating neurological conditions due to their ability to interact with various cellular processes .
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Enzyme Inhibition: Pyridazine-based compounds have been studied as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is implicated in inflammation .
Potential Applications and Future Research Directions
Given its complex structure, 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-2-yl)pyridazin-3-amine is a promising candidate for further research in medicinal chemistry. Potential applications could include:
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Oncology: Investigating its role in enhancing existing anticancer treatments by targeting tumor-specific immunosuppression.
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Neurology: Exploring its potential in treating neurological disorders through interactions with specific cellular pathways.
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Inflammation: Evaluating its efficacy as an anti-inflammatory agent by inhibiting key enzymes involved in inflammatory processes.
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